molecular formula C19H18BrNO2S2 B3012225 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide CAS No. 2097872-07-4

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide

Cat. No.: B3012225
CAS No.: 2097872-07-4
M. Wt: 436.38
InChI Key: ITCWRFWEZIFKJW-UHFFFAOYSA-N
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Description

The compound N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide features a propanamide backbone with three key substituents:

  • A 2-bromophenyl group at the 3-position, introducing steric and electronic effects due to the ortho-bromine substitution.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2S2/c20-15-4-2-1-3-13(15)5-8-19(23)21-11-16(22)18-7-6-17(25-18)14-9-10-24-12-14/h1-4,6-7,9-10,12,16,22H,5,8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCWRFWEZIFKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bithiophene derivative, which undergoes a series of functional group transformations to introduce the hydroxyethyl and bromophenyl groups. Key steps may include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Hydroxylation: Addition of the hydroxyethyl group.

    Amidation: Formation of the amide bond between the bithiophene and the bromophenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

Organic Electronics

The compound's electronic properties make it a valuable material for:

  • Organic Photovoltaics (OPVs) : Utilized as a donor material in solar cells due to its ability to facilitate charge separation.
  • Organic Light Emitting Diodes (OLEDs) : Acts as an emissive layer due to its luminescent properties.

Medicinal Chemistry

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide has shown promise in:

  • Anti-inflammatory Activity : Studies suggest it may inhibit pathways involved in inflammation.
  • Anticancer Properties : Initial investigations indicate potential effects on cancer cell lines through mechanisms involving apoptosis.

Materials Science

The compound can be employed in:

  • Sensors : Its electronic properties allow for use in chemical sensors that detect specific analytes.
  • Nanomaterials : It can serve as a precursor for creating nanostructured materials with tailored properties.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds similar to this compound in various applications:

  • A study on thiophene derivatives demonstrated their capability as efficient charge carriers in OPVs, showing enhanced power conversion efficiencies when integrated into device architectures.
  • Research focused on bithiophene-based compounds revealed their ability to modulate biological pathways linked to cancer progression, suggesting a role as lead compounds for drug development.

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bithiophene moiety can engage in π-π interactions, while the hydroxyethyl and bromophenyl groups can form hydrogen bonds and hydrophobic interactions, respectively.

Comparison with Similar Compounds

Structural Classification of Analogs

The compound can be compared to four classes of amides/propanamides:

Bromophenyl-containing propanamides (e.g., ).

Thiophene/heterocyclic amides (e.g., ).

Anti-inflammatory amides (e.g., ).

Diverse substituent propanamides (e.g., ).

Key Comparative Data

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Key Substituents Yield (%) Melting Point (°C) Bioactivity (IC50) Notes
Target Compound 2-Bromophenyl, bithiophene, hydroxyethyl N/A N/A Not reported High conjugation; steric hindrance
3-[(Z)-5-(3-Bromobenzylidene)...propanamide 3-Bromobenzylidene, nitrophenyl 85.0 N/A Not reported High yield; thiazolidinone core
(S)-N-(4-Sulfamoylphenyl)butyramide (5a) Butyryl, tetrahydrofuran-sulfamoyl 51.0 180–182 Not tested Lower yield; rigid heterocycle
Compound 4 (Anti-inflammatory) Fluorophenyl, pyrazol 67 117–118 <17.21 ± 0.50 µM Significant anti-inflammatory
N-(2-ethylphenyl)-3-(3-methylphenyl)...propanamide Tetrazole, ethyl/methylphenyl N/A N/A N/A Tetrazole enhances polarity

Electronic and Steric Effects

  • Ortho vs. This may influence binding interactions in biological systems .
  • Bithiophene vs. Single Thiophene: The 2,3'-bithiophene group enhances conjugation, which could improve UV absorption or electrochemical properties compared to monothiophene derivatives (e.g., ’s pyrazol-containing amide).

Bioactivity Insights

  • identifies anti-inflammatory activity in amides with phenolic or fluorophenyl groups (e.g., Compound 4, IC50 <17.21 µM). The target’s hydroxyethyl group and aromatic systems may similarly modulate inflammatory pathways, though experimental validation is needed .
  • includes propanamides with indole or quinoline moieties, which exhibit varied binding affinities. The target’s bithiophene may offer unique interactions with hydrophobic protein pockets .

Solubility and Polarity

  • The hydroxyethyl group in the target compound likely improves water solubility compared to purely hydrophobic analogs (e.g., ’s alkyl-chain derivatives).
  • Tetrazole-containing propanamides () exhibit increased polarity due to the H-bond acceptor capacity of tetrazole, a feature absent in the target compound .

Biological Activity

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide is a complex organic compound with potential biological activity. This article explores its synthesis, mechanisms, and various applications, particularly in medicinal chemistry.

1. Compound Overview

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C18H18BrN1O2S2
  • Molecular Weight: 392.31 g/mol

The compound features a bithiophene moiety that enhances its electronic properties and conjugation, making it valuable in various scientific and industrial applications.

2. Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

StepDescription
Bromination Introduction of the bromine atom to the phenyl ring.
Hydroxylation Addition of the hydroxyethyl group.
Amidation Formation of the amide bond between the bithiophene and the bromophenyl groups.

These synthetic routes are crucial for modifying the compound to enhance its properties or to synthesize derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its conjugated system. The mechanisms may include:

  • Enzyme Interaction: The compound could modulate enzyme activity through competitive inhibition or allosteric modulation.
  • Receptor Binding: It may bind to specific receptors, influencing cellular signaling pathways.

The presence of the bithiophene moiety allows for π-π stacking interactions, while the hydroxyethyl and bromophenyl groups can form hydrogen bonds and hydrophobic interactions, respectively .

3.2 Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens:

  • Gram-positive Bacteria: Exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Fungi: Showed broad-spectrum antifungal activity against drug-resistant Candida strains .

4.1 Anticancer Potential

Research has demonstrated that derivatives of similar structures possess anticancer properties. For instance, compounds with bithiophene structures have been tested in vitro against various cancer cell lines:

  • Cell Lines Tested: A549 (lung cancer) and Caco-2 (colon cancer).
  • Results: Significant reduction in cell viability was observed in treated groups compared to controls, indicating potential for further development as anticancer agents .

4.2 In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is necessary to fully understand the therapeutic potential and safety profile of this compound.

5. Conclusion

This compound shows considerable promise in medicinal chemistry due to its unique structural features and biological activities. Future research should focus on detailed pharmacokinetic studies and clinical trials to establish its therapeutic applications.

Q & A

Q. What synthetic routes are recommended for N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Stepwise Synthesis : Begin with esterification of 2-bromophenylacetic acid using ethanol and acid catalysis, followed by coupling with a hydroxylated bithiophene intermediate via amide bond formation. This approach is analogous to methods used for structurally related bromophenylpropanamides .
  • Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to improve yield. Use brominating agents like bromomethyltriphenylphosphonium bromide () for introducing bromine substituents .
  • Purity Control : Monitor intermediates via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should structural characterization be performed for this compound?

Methodological Answer:

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the amide bond, bromophenyl group, and bithiophene connectivity. Compare shifts with PubChem data for similar compounds (e.g., C16H17N3O3S in ) .
  • Crystallography : If single crystals are obtained (e.g., via slow evaporation in DCM/hexane), conduct X-ray diffraction. Reference crystallographic protocols from bromophenyl acetamide derivatives () .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., expected m/z ~480–500 for C21H19BrN2O2S2).

Advanced Research Questions

Q. What strategies analyze biological interactions of this compound, given its thiophene and bromophenyl motifs?

Methodological Answer:

  • Target Identification : Screen against kinase or GPCR libraries using computational docking (AutoDock Vina) to prioritize targets. Cross-reference with studies on thiophene-based bioactive compounds () .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition). Use HEK-293 or RAW 264.7 cell lines, comparing results to structurally similar propanamides () .
  • Contradiction Resolution : If conflicting bioactivity data arise (e.g., low solubility masking efficacy), employ solubilizers (DMSO/PEG mixtures) or pro-drug strategies.

Q. How can computational modeling predict reactivity or binding affinity in drug discovery?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic sites on the bithiophene moiety. Compare with DFT studies on analogous triazine derivatives () .
  • Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., EGFR) using GROMACS. Validate with experimental IC50 values from PubChem bioassays () .
  • ADMET Prediction : Use SwissADME to assess permeability (LogP) and metabolic stability. Address discrepancies between predicted and observed solubility via co-solvent screening.

Q. How can copolymerization techniques incorporate this compound into functional materials?

Methodological Answer:

  • Design : Integrate the propanamide into polycationic copolymers via radical polymerization (APS initiator, 70°C). Reference methods for CMDA-DMDAAC copolymers () .
  • Characterization : Use GPC for molecular weight distribution and DSC for thermal stability. Compare with thiophene-based polymers in material science literature () .
  • Application Testing : Evaluate conductivity (four-point probe) or dye-fixation efficiency (UV-Vis spectroscopy) for textile or electronic applications.

Q. What methodologies resolve contradictions between observed and predicted physicochemical properties?

Methodological Answer:

  • Data Validation : Cross-check experimental LogP (HPLC) and melting point (DSC) with PubChem predictions (). For deviations >10%, re-examine purity via HPLC-MS .
  • Crystallographic Analysis : If computational models (e.g., Chem3D) fail to match bond angles, refine using X-ray data from related bromophenyl crystals () .
  • Solubility Optimization : For low aqueous solubility (<0.1 mg/mL), test co-solvents (ethanol/water) or solid dispersion techniques () .

Safety and Compliance Q. 7. What safety protocols are critical when handling this compound? Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles. Avoid inhalation via fume hoods () .
  • Storage : Store in amber vials at 4°C, away from oxidizers. Label with H333 (harmful if inhaled) and P264 (post-handling wash) codes () .
  • Waste Disposal : Neutralize amide bonds with 10% NaOH before incineration.

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